![molecular formula C14H15F2N3O B7544865 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide, also known as DQ-IV-17, is a chemical compound that has recently gained attention as a potential therapeutic agent. This compound has been found to exhibit promising anti-cancer properties and has been the subject of several scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to exhibit antioxidant and anti-inflammatory effects. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide as a potential therapeutic agent for cancer treatment.
Synthesemethoden
The synthesis of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide involves multiple steps, including the reaction of 5,8-difluoroquinoline-4-carbaldehyde with N,N-dimethylacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been the subject of several scientific studies due to its potential anti-cancer properties. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, in vivo studies have demonstrated that 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide can inhibit tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-18(2)12(20)8-19(3)11-6-7-17-14-10(16)5-4-9(15)13(11)14/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFROWUNNCPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C1=CC=NC2=C(C=CC(=C12)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.